(R)-1-(4-Bromophenyl)-1-propanol
Overview
Description
®-1-(4-Bromophenyl)-1-propanol is an organic compound with the molecular formula C9H11BrO It is a chiral molecule, meaning it has a non-superimposable mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
®-1-(4-Bromophenyl)-1-propanol can be synthesized through several methods. One common approach involves the reduction of ®-1-(4-Bromophenyl)-1-propanone using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.
Industrial Production Methods
In industrial settings, the production of ®-1-(4-Bromophenyl)-1-propanol may involve catalytic hydrogenation processes. These methods utilize catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the corresponding ketone. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-1-(4-Bromophenyl)-1-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ®-1-(4-Bromophenyl)-1-propanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Further reduction of ®-1-(4-Bromophenyl)-1-propanol can lead to the formation of ®-1-(4-Bromophenyl)-1-propane.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in diethyl ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: ®-1-(4-Bromophenyl)-1-propanone
Reduction: ®-1-(4-Bromophenyl)-1-propane
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-1-(4-Bromophenyl)-1-propanol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.
Biology: The compound serves as a precursor in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-1-(4-Bromophenyl)-1-propanol depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-(4-Bromophenyl)-1-propanol
- ®-1-(4-Bromophenyl)-1-propanone
- ®-1-(4-Bromophenyl)-1-propane
Uniqueness
®-1-(4-Bromophenyl)-1-propanol is unique due to its chiral nature and the presence of both a bromine atom and a hydroxyl group. This combination of features makes it a valuable intermediate in asymmetric synthesis and a versatile compound in various chemical transformations.
Properties
IUPAC Name |
(1R)-1-(4-bromophenyl)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,9,11H,2H2,1H3/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLMFTKHAIDWIDC-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=CC=C(C=C1)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426206 | |
Record name | (R)-1-(4-Bromophenyl)-1-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00426206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112777-66-9 | |
Record name | (R)-1-(4-Bromophenyl)-1-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00426206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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